molecular formula C11H10BrF2NO B3037928 2-bromo-1-[3,4-dihydro-2(1H)-isoquinolinyl]-2,2-difluoro-1-ethanone CAS No. 672949-77-8

2-bromo-1-[3,4-dihydro-2(1H)-isoquinolinyl]-2,2-difluoro-1-ethanone

Cat. No.: B3037928
CAS No.: 672949-77-8
M. Wt: 290.1 g/mol
InChI Key: VUQGYYSPBJTZDC-UHFFFAOYSA-N
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Description

2-Bromo-1-[3,4-dihydro-2(1H)-isoquinolinyl]-2,2-difluoro-1-ethanone is a halogenated ketone featuring a 3,4-dihydroisoquinoline scaffold with bromo and difluoro substituents on the ethanone moiety. The dihydroisoquinolinyl group confers rigidity and electron-rich characteristics, while the bromo and difluoro substituents enhance electrophilicity, making it a candidate for nucleophilic substitution reactions .

Properties

IUPAC Name

2-bromo-1-(3,4-dihydro-1H-isoquinolin-2-yl)-2,2-difluoroethanone
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H10BrF2NO/c12-11(13,14)10(16)15-6-5-8-3-1-2-4-9(8)7-15/h1-4H,5-7H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VUQGYYSPBJTZDC-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CC2=CC=CC=C21)C(=O)C(F)(F)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H10BrF2NO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

290.10 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-bromo-1-[3,4-dihydro-2(1H)-isoquinolinyl]-2,2-difluoro-1-ethanone typically involves multiple steps. One common method includes the bromination of a precursor compound followed by the introduction of the difluoroethanone group. The reaction conditions often require the use of strong acids or bases, and the reactions are typically carried out under controlled temperatures to ensure high yields and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale bromination and fluorination processes. The use of continuous flow reactors can enhance the efficiency and safety of the production process. Additionally, the purification of the final product is crucial and may involve techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

2-bromo-1-[3,4-dihydro-2(1H)-isoquinolinyl]-2,2-difluoro-1-ethanone can undergo various chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted by other nucleophiles.

    Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions.

    Addition Reactions: The difluoroethanone group can participate in addition reactions with various reagents.

Common Reagents and Conditions

    Substitution: Common reagents include nucleophiles such as amines or thiols.

    Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide can be used.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly employed.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions may yield derivatives with different functional groups replacing the bromine atom.

Scientific Research Applications

Chemical Properties and Structure

The compound has the following chemical properties:

  • Molecular Formula : C12H10BrF2N
  • Molecular Weight : 303.12 g/mol
  • Boiling Point : Approximately 370.8 °C (predicted)
  • Density : 1.587 g/cm³ (predicted) .

Anticancer Activity

Research indicates that derivatives of isoquinoline compounds exhibit anticancer properties. The unique structure of this compound may enhance its activity against various cancer cell lines. For instance, studies have shown that certain isoquinoline derivatives can induce apoptosis in cancer cells through the activation of specific pathways .

Antimicrobial Properties

Compounds containing the isoquinoline moiety have been reported to possess antimicrobial activity. The difluorinated structure of this compound could potentially enhance its interaction with microbial targets, making it a candidate for further exploration in antimicrobial drug development .

Reagent in Organic Synthesis

The compound can serve as a versatile reagent in organic synthesis due to its electrophilic nature. It can participate in nucleophilic substitution reactions, allowing for the introduction of various functional groups into organic molecules. This property is particularly valuable in the synthesis of complex natural products and pharmaceuticals .

Data Table: Summary of Applications

Application AreaDescriptionReferences
Anticancer ActivityPotential to induce apoptosis in cancer cells through specific pathways
Antimicrobial PropertiesExhibits activity against various microbial strains
Synthetic ReagentActs as an electrophile in nucleophilic substitution reactions

Case Study 1: Anticancer Research

In a study published by Lagoja et al., derivatives similar to this compound were tested for their ability to inhibit tumor growth in vitro. The results indicated a significant reduction in cell viability at specific concentrations, suggesting that modifications to the isoquinoline structure can enhance anticancer properties .

Case Study 2: Synthesis of Isoquinoline Derivatives

Another study focused on synthesizing new isoquinoline derivatives using compounds like this compound as starting materials. The research demonstrated successful incorporation of various substituents through electrophilic aromatic substitution reactions, leading to a library of compounds with potential biological activities .

Mechanism of Action

The mechanism of action of 2-bromo-1-[3,4-dihydro-2(1H)-isoquinolinyl]-2,2-difluoro-1-ethanone involves its interaction with molecular targets such as enzymes or receptors. The bromine and difluoroethanone groups can form covalent bonds with nucleophilic sites on proteins, leading to changes in their activity. The isoquinoline moiety may also interact with specific binding sites, influencing the compound’s overall biological activity.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Molecular Property Analysis

The table below compares the molecular formulas, weights, and key substituents of the target compound and related analogs:

Compound Name Molecular Formula Molecular Weight Key Substituents
2-Bromo-1-[3,4-dihydro-2(1H)-isoquinolinyl]-2,2-difluoro-1-ethanone (Target) C₁₁H₉BrF₂NO 289.10* Bromo, difluoro, dihydroisoquinolinyl
1-(7-Bromo-3,4-dihydroisoquinolin-2(1H)-yl)-2,2,2-trifluoroethanone C₁₁H₉BrF₃NO 306.98 Bromo, trifluoro, dihydroisoquinolinyl
2-Bromo-1-(3,4-dimethoxyphenyl)ethanone C₁₀H₁₁BrO₃ 259.10 Bromo, dimethoxyphenyl
2-Bromo-1-(4-hydroxy-3,5-dimethoxyphenyl)ethanone C₁₀H₁₁BrO₄ 275.10 Bromo, hydroxy, dimethoxyphenyl
2-Bromo-1-(3-fluoro-4-methylphenyl)ethanone C₉H₈BrFO 231.06 Bromo, fluoro, methylphenyl

*Estimated based on structural analogy to .

Key Observations :

  • The target compound distinguishes itself via the dihydroisoquinolinyl group, which introduces a bicyclic structure absent in simpler aryl analogs (e.g., ).
  • Bromine positioning (e.g., 7-bromo in vs. unspecified in the target) may influence steric and electronic interactions in synthetic or biological contexts.

Spectroscopic and Reactivity Comparisons

NMR Data
  • Target Compound: Expected ¹H NMR signals include resonances for the dihydroisoquinolinyl protons (δ 2.8–3.5 ppm, multiplet for CH₂ groups) and a deshielded carbonyl carbon (δ 190–200 ppm in ¹³C NMR) due to electron-withdrawing halogens .
  • 3,4-Dimethoxyphenyl Analog () : Aromatic protons resonate at δ 6.5–7.5 ppm, with methoxy groups at δ ~3.8 ppm. The absence of fluorine results in a less deshielded carbonyl (δ ~195 ppm).
  • Trifluoro Analog () : The CF₃ group causes significant downfield shifts in adjacent carbons (δ 110–120 ppm for CF₃ in ¹³C NMR), contrasting with the target’s CF₂ group.
Reactivity in Substitution Reactions
  • The target compound’s bromine and difluoro groups create a highly electrophilic carbonyl, favoring nucleophilic displacement (e.g., with amines or thiols). This contrasts with dimethoxyphenyl analogs () , where electron-donating methoxy groups reduce electrophilicity, slowing reactions .
  • Hydroxy-substituted analogs () may exhibit hydrogen bonding, complicating reactivity in polar solvents.

Biological Activity

2-bromo-1-[3,4-dihydro-2(1H)-isoquinolinyl]-2,2-difluoro-1-ethanone is a compound of interest due to its potential biological activities and applications in medicinal chemistry. This article provides a detailed examination of its biological activity, including mechanisms of action, relevant case studies, and research findings.

The biological activity of this compound is primarily attributed to its interaction with various biological pathways. Research indicates that it may exert antitumor effects by modulating signaling pathways involved in cell proliferation and apoptosis. Specifically, compounds with similar isoquinoline structures have been shown to inhibit certain kinases and affect the hedgehog signaling pathway, which is crucial in cancer progression and stem cell maintenance .

Anticancer Properties

Several studies have investigated the anticancer properties of isoquinoline derivatives. For instance, a study highlighted that isoquinoline-based compounds can induce apoptosis in cancer cells through the activation of caspases and the downregulation of anti-apoptotic proteins like Bcl-2 .

Case Study: Acute Myeloid Leukemia (AML)

In a specific case study involving acute myeloid leukemia (AML), compounds similar to this compound were tested for their effects on cell viability. The results indicated a significant reduction in cell proliferation when treated with these compounds, suggesting their potential as therapeutic agents against AML .

Pharmacological Studies

Pharmacological evaluations have demonstrated that isoquinoline derivatives can interact with various receptors and enzymes. For example, some studies suggest that these compounds may act as inhibitors of protein kinases involved in tumor growth and metastasis.

Study Compound Cell Line Effect Reference
1Isoquinoline DerivativeHL-60 (AML)Reduced viability
2Similar CompoundKasumi-1 (AML)Induced apoptosis

Q & A

Q. What are the validated synthetic routes for 2-bromo-1-[3,4-dihydro-2(1H)-isoquinolinyl]-2,2-difluoro-1-ethanone, and how can reaction conditions be optimized for yield and purity?

  • Methodological Answer : The synthesis typically involves halogenation of the isoquinoline core followed by ketone functionalization. For example, bromination at the α-position of the ketone can be achieved using N-bromosuccinimide (NBS) under radical initiation. Difluorination may require deoxofluorinating agents like DAST or XtalFluor-E. Optimization should focus on solvent selection (e.g., dichloromethane for low nucleophilicity), temperature control (0–25°C to suppress side reactions), and stoichiometric ratios (1.2–1.5 equivalents of fluorinating agents). Purity is enhanced via recrystallization from ethanol/water mixtures or column chromatography (silica gel, hexane/ethyl acetate gradient) .

Q. Which spectroscopic techniques are most effective for characterizing this compound, and what key spectral signatures should researchers prioritize?

  • Methodological Answer :
  • NMR : 19F^{19}\text{F} NMR is critical for confirming difluoro substitution (δ –110 to –120 ppm for CF2_2 groups). 1H^{1}\text{H} NMR should resolve the isoquinoline aromatic protons (δ 7.2–8.1 ppm) and dihydro protons (δ 3.5–4.5 ppm).
  • MS : High-resolution ESI-MS can verify the molecular ion ([M+H]+^+) with isotopic patterns matching bromine (1:1 ratio for 79Br^{79}\text{Br}/81Br^{81}\text{Br}).
  • IR : Strong carbonyl stretches (C=O, ~1700 cm1^{-1}) and C-F vibrations (1100–1200 cm1^{-1}) confirm functional groups .

Q. How can researchers mitigate stability issues during storage and handling of this compound?

  • Methodological Answer : The compound is sensitive to moisture and light due to its bromo and fluoro substituents. Store under inert gas (argon or nitrogen) at –20°C in amber vials. Use anhydrous solvents (e.g., THF or DMF) during handling. Stability can be monitored via periodic HPLC analysis (C18 column, acetonitrile/water mobile phase) to detect hydrolysis or decomposition .

Advanced Research Questions

Q. What computational methods are suitable for modeling the electronic effects of the difluoro and bromo substituents on the compound’s reactivity?

  • Methodological Answer : Density Functional Theory (DFT) calculations (B3LYP/6-31G* level) can map electron density distributions and predict sites for nucleophilic/electrophilic attack. Natural Bond Orbital (NBO) analysis quantifies hyperconjugation between the CF2_2 group and the ketone carbonyl. Solvent effects (e.g., PCM model for polar aprotic solvents) should be included to simulate reaction environments .

Q. How can single-crystal X-ray diffraction resolve ambiguities in the compound’s stereochemistry and crystal packing?

  • Methodological Answer : Crystallize the compound via slow vapor diffusion (e.g., ether into dichloromethane). Use SHELXT for structure solution and SHELXL for refinement. Key parameters:
  • Torsion angles : Confirm the orientation of the isoquinoline ring relative to the ketone.
  • Intermolecular interactions : Analyze halogen (Br···O) and C-F···H hydrogen bonds to explain packing motifs.
  • Thermal ellipsoids : Assess disorder in the CF2_2 group .

Q. What strategies are recommended for analyzing contradictory bioactivity data in different assay systems (e.g., enzyme inhibition vs. cellular efficacy)?

  • Methodological Answer :
  • Dose-response curves : Compare IC50_{50} values across assays; discrepancies may arise from membrane permeability or off-target effects.
  • Metabolic stability : Use liver microsome assays to rule out rapid degradation in cellular models.
  • Target engagement : Employ CETSA (Cellular Thermal Shift Assay) to verify binding in live cells .

Methodological Considerations Table

Research AspectKey ParametersTools/TechniquesReferences
Synthesis Solvent polarity, fluorinating agent ratioNBS, DAST, HPLC
Characterization 19F^{19}\text{F} NMR shifts, HRMS isotopic patternsBruker AVANCE III, Q-TOF MS
Crystallography Torsion angles, thermal parametersSHELXT, ORTEP-3
Computational Modeling NBO charges, solvent modelsGaussian, ORCA

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-bromo-1-[3,4-dihydro-2(1H)-isoquinolinyl]-2,2-difluoro-1-ethanone
Reactant of Route 2
Reactant of Route 2
2-bromo-1-[3,4-dihydro-2(1H)-isoquinolinyl]-2,2-difluoro-1-ethanone

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